Cas no 2172100-30-8 (3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)

3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde structure
2172100-30-8 structure
商品名:3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
CAS番号:2172100-30-8
MF:C8H12O4S
メガワット:204.243481636047
CID:6330245
PubChem ID:165765637

3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
    • EN300-1623184
    • 2172100-30-8
    • インチ: 1S/C8H12O4S/c9-3-8(4-13(11,12)5-8)6-1-2-7(6)10/h3,6-7,10H,1-2,4-5H2
    • InChIKey: DYELOLRZKZBJRC-UHFFFAOYSA-N
    • ほほえんだ: S1(CC(C=O)(C1)C1CCC1O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 204.04563003g/mol
  • どういたいしつりょう: 204.04563003g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1623184-0.5g
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
0.5g
$1866.0 2023-06-04
Enamine
EN300-1623184-0.1g
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
0.1g
$1711.0 2023-06-04
Enamine
EN300-1623184-0.25g
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
0.25g
$1789.0 2023-06-04
Enamine
EN300-1623184-500mg
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
500mg
$1563.0 2023-09-22
Enamine
EN300-1623184-100mg
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
100mg
$1433.0 2023-09-22
Enamine
EN300-1623184-250mg
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
250mg
$1498.0 2023-09-22
Enamine
EN300-1623184-10000mg
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
10000mg
$7004.0 2023-09-22
Enamine
EN300-1623184-10.0g
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
10g
$8357.0 2023-06-04
Enamine
EN300-1623184-0.05g
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
0.05g
$1632.0 2023-06-04
Enamine
EN300-1623184-5.0g
3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
2172100-30-8
5g
$5635.0 2023-06-04

3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde 関連文献

3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehydeに関する追加情報

Comprehensive Analysis of 3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde (CAS No. 2172100-30-8)

The compound 3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde (CAS No. 2172100-30-8) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This sulfone-containing aldehyde derivative exhibits a rare combination of a cyclobutyl ring and a thietane scaffold, making it a valuable building block for synthetic chemists exploring novel drug candidates or advanced materials.

Recent trends in chemical research highlight growing interest in strained ring systems like cyclobutanes and thietanes, as evidenced by increasing search queries for "small ring compound synthesis" and "bioactive heterocycles". The presence of both a hydroxyl group and an aldehyde functionality in this molecule provides multiple handles for further chemical modification, addressing the current demand for "multifunctional synthetic intermediates" in medicinal chemistry. Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the high purity and stability of this compound under standard laboratory conditions.

The sulfone group in 3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde contributes to its distinctive electronic properties, which has led to investigations into its potential as a "hydrogen bond acceptor" in molecular recognition systems. This aligns with current research trends focusing on "non-covalent interactions in drug design". The compound's molecular weight of 220.26 g/mol and calculated LogP value suggest favorable physicochemical properties for biological applications, though comprehensive ADMET studies would be required for therapeutic development.

In material science applications, the rigid cyclobutyl-thietane framework offers possibilities for creating "high-performance polymers" with unique thermal and mechanical properties. The aldehyde group serves as an excellent site for polymerization or cross-linking reactions, responding to the growing market need for "specialty chemical monomers". Safety data indicates this compound should be handled with standard laboratory precautions, requiring proper ventilation and personal protective equipment.

Synthetic routes to 2172100-30-8 typically involve multi-step procedures starting from commercially available cyclobutane derivatives, with the sulfone installation representing a key transformation step. Recent patent literature reveals innovative approaches to similar structures, reflecting the compound's relevance in "green chemistry" and "atom-economical synthesis" discussions. The crystalline nature of this material facilitates purification and characterization, important factors for quality control in industrial applications.

As research into four-membered ring systems continues to expand, compounds like 3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde are increasingly valuable for exploring "ring strain effects" on chemical reactivity and biological activity. The presence of both oxygen and sulfur heteroatoms makes this molecule particularly interesting for studies of "heterocyclic drug discovery", a hot topic in current pharmaceutical research. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure long-term stability for research use.

Future directions for this compound may include development as a "chiral auxiliary" or "asymmetric synthesis" reagent, given its stereogenic centers and functional group diversity. The growing database of scientific publications referencing similar sulfone-containing molecules suggests expanding applications in "catalysis" and "materials engineering". Researchers should consult recent literature for the most current safety and handling information before working with this specialized chemical.

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